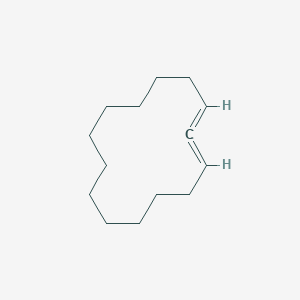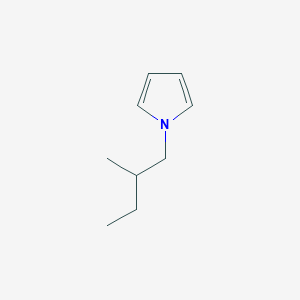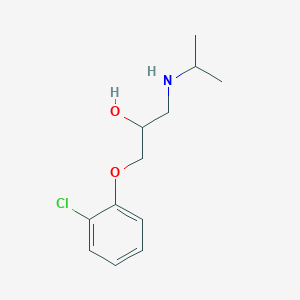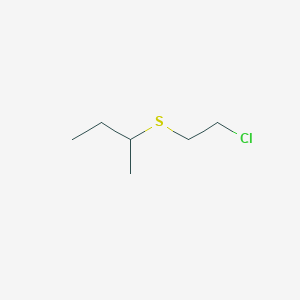
2-Chloroethyl-sec-butyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl-sec-butyl sulfide is an organic compound that belongs to the class of sulfur mustard analogs It is a chemical warfare agent known for its blistering properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl-sec-butyl sulfide typically involves the reaction of 2-chloroethanol with sec-butyl mercaptan in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent safety measures due to the toxic nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl-sec-butyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl-sec-butyl sulfide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfur mustards.
Biology: Investigated for its effects on cellular structures and functions.
Medicine: Studied for its potential use in targeted cancer therapies due to its ability to alkylate DNA.
Industry: Used in the development of protective materials and decontamination agents.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl-sec-butyl sulfide involves the alkylation of cellular macromolecules, particularly DNA. The compound forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This results in the disruption of cellular processes and ultimately cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl ethyl sulfide: Another sulfur mustard analog with similar blistering properties.
Bis(2-chloroethyl) sulfide:
2-Chloroethyl methyl sulfide: A less toxic analog used in research.
Uniqueness
2-Chloroethyl-sec-butyl sulfide is unique due to its specific alkylating properties and the presence of a sec-butyl group, which influences its reactivity and toxicity. Compared to other sulfur mustards, it offers a balance between reactivity and stability, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
20818-34-2 |
|---|---|
Molekularformel |
C6H13ClS |
Molekulargewicht |
152.69 g/mol |
IUPAC-Name |
2-(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C6H13ClS/c1-3-6(2)8-5-4-7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
SZWKDLZVWXCJGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)SCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


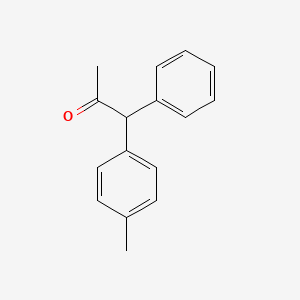
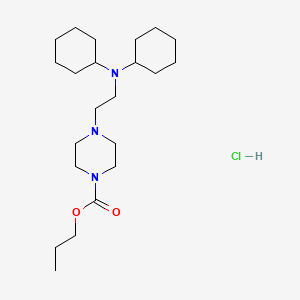
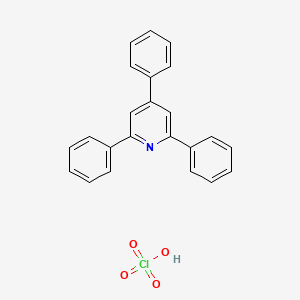
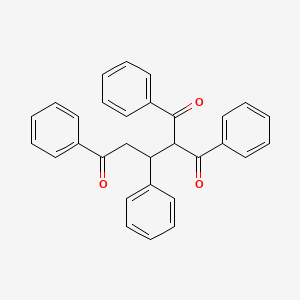
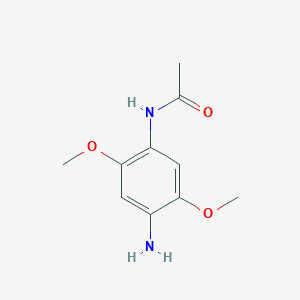
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
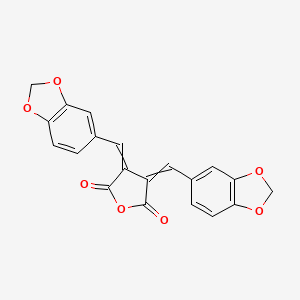
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)

![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

